molecular formula C22H16O4S B11409055 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate

Cat. No.: B11409055
M. Wt: 376.4 g/mol
InChI Key: MHIJFEACZSMZPA-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiol ring, which is a heterocyclic structure containing both sulfur and oxygen atoms. The compound also features a methylphenyl group and a methylbenzoate moiety, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts and automated reaction systems to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide ions)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl benzoate
  • 1H-Pyrazolo[3,4-b]pyridines
  • Thiazoles

Uniqueness

Compared to similar compounds, 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate is unique due to its specific structural features, such as the presence of both a benzoxathiol ring and a methylbenzoate moiety. These structural elements contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C22H16O4S

Molecular Weight

376.4 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methylbenzoate

InChI

InChI=1S/C22H16O4S/c1-13-6-8-15(9-7-13)18-11-17(12-19-20(18)26-22(24)27-19)25-21(23)16-5-3-4-14(2)10-16/h3-12H,1-2H3

InChI Key

MHIJFEACZSMZPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC(=C4)C)SC(=O)O3

Origin of Product

United States

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